molecular formula C7H15ClN2 B11719531 cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride

cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride

Cat. No.: B11719531
M. Wt: 162.66 g/mol
InChI Key: QMIRYPBEEINEAR-UKMDXRBESA-N
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Description

cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride is a heterocyclic organic compound with the molecular formula C7H14N2 It is a derivative of pyrrolo[3,4-c]pyrrole, characterized by the presence of a methyl group and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by reduction and cyclization steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride is unique due to its specific structural features, such as the presence of a methyl group and the hydrochloride salt.

Properties

Molecular Formula

C7H15ClN2

Molecular Weight

162.66 g/mol

IUPAC Name

(3aS,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;hydrochloride

InChI

InChI=1S/C7H14N2.ClH/c1-9-4-6-2-8-3-7(6)5-9;/h6-8H,2-5H2,1H3;1H/t6-,7+;

InChI Key

QMIRYPBEEINEAR-UKMDXRBESA-N

Isomeric SMILES

CN1C[C@H]2CNC[C@H]2C1.Cl

Canonical SMILES

CN1CC2CNCC2C1.Cl

Origin of Product

United States

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